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Compound of Interest

Compound Name: 3-Methyladamantan-1-amine

CAS No.: 33103-93-4; 78056-28-7

Cat. No.: B2958189

Get Quote

Introduction & Scientific Rationale
3-Methyladamantan-1-amine (3-Me-Ad) represents a critical structural intermediate in the

adamantane class of pharmacophores, bridging the chemical space between Amantadine (1-

adamantanamine) and Memantine (3,5-dimethyladamantan-1-amine).[1]

While Amantadine is a classic M2 ion channel blocker and weak NMDA antagonist, and

Memantine is a clinically optimized NMDA antagonist for Alzheimer’s disease, 3-Me-Ad serves

as a high-value probe for Structure-Activity Relationship (SAR) studies.[1] Its mono-methyl

substitution introduces asymmetry and specific steric bulk that allows researchers to

interrogate:

The "Methyl Effect": How incremental lipophilicity (ClogP increase) correlates with Blood-

Brain Barrier (BBB) permeability.

Channel Pore Geometry: Probing the steric tolerance of the Pneumovirinae M2 channel or

the glutamate-gated NMDA receptor pore.[1]
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This guide details the in vivo experimental protocols required to validate the pharmacological

profile of 3-Me-Ad, focusing on formulation stability, pharmacokinetic (PK) evaluation, and

functional neuroprotection assays.[1]

Chemical Properties & Formulation Strategy
Success in in vivo studies hinges on precise formulation.[1] 3-Me-Ad is highly lipophilic but

basic.[1] The hydrochloride salt form is required for aqueous stability.

Table 1: Physicochemical Profile & Formulation[1]
Property Specification Experimental Implication

Molecular Weight 165.28 g/mol (Free base)

Dosing calculations must

account for salt factor (approx.

[1] 1.22x for HCl).[1]

LogP (Predicted) ~2.8 - 3.1

Higher than Amantadine (2.4);

suggests rapid BBB

penetration but higher tissue

retention.[1]

pKa ~10.5

Highly basic.[1] Must be

buffered to pH 7.4 for IV/IP

injection to prevent local tissue

necrosis.[1]

Solubility
>20 mg/mL (as HCl salt in

water)

Excellent aqueous solubility;

no DMSO/PEG co-solvents

usually required.[1]

Preparation Protocol (Stock Solution 10 mg/mL)
Weighing: Weigh 12.2 mg of 3-Methyladamantan-1-amine HCl (equivalent to 10 mg free

base).

Dissolution: Dissolve in 0.9 mL of sterile physiological saline (0.9% NaCl). Vortex for 30

seconds.[1]
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pH Adjustment: The solution will be slightly acidic. Check pH. If < 5.0, adjust carefully with

0.1 N NaOH to pH ~7.0–7.4.[1]

Volume Make-up: Adjust final volume to 1.0 mL with saline.

Sterilization: Filter through a 0.22 µm PES syringe filter. Do not autoclave (potential for

thermal degradation or methylation changes).[1]

Visualizing the Structure-Activity Logic
The following diagram illustrates the structural progression and its pharmacological impact,

justifying the selection of 3-Me-Ad for comparative studies.
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Figure 1: Structural progression of amino-adamantanes. 3-Me-Ad occupies the intermediate

space, critical for determining if the second methyl group (in Memantine) is essential for

efficacy or merely metabolic stability.[1]

Experimental Protocol A: Pharmacokinetics (PK) &
BBB Penetration
Objective: Determine the brain-to-plasma ratio (

) of 3-Me-Ad compared to Amantadine. Species: Male C57BL/6 Mice (8-10 weeks).
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Workflow
Group Design:

Group A: Amantadine HCl (10 mg/kg, i.p.)[1]

Group B: 3-Me-Ad HCl (10 mg/kg, i.p.)[1]

n=3 per timepoint (0.5, 1, 2, 4, 8 hrs).

Dosing: Intraperitoneal (i.p.) injection at 10 mL/kg volume.[1]

Sampling:

Euthanize via CO2 asphyxiation.[1]

Plasma: Cardiac puncture into K2EDTA tubes.[1] Centrifuge at 3000xg, 4°C, 10 min.

Brain: Rapidly harvest whole brain, rinse in ice-cold PBS, weigh, and snap-freeze in liquid

nitrogen.

Bioanalysis (LC-MS/MS):

Homogenize brain tissue in 3:1 Methanol:Water.[1]

Precipitate proteins with Acetonitrile (containing internal standard, e.g., d3-Memantine).[1]

MRM Transitions: Monitor parent ion

-> fragment (typically loss of

or cage fragmentation).[1]

3-Me-Ad Mass: 166.1

149.1 (Ammonia loss) or 107.1.[1]

Data Output Expectation
Calculate the Partition Coefficient (
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).[1]

Hypothesis: 3-Me-Ad should show a

(superior to Amantadine, similar to Memantine), validating its potential as a CNS-active
agent.[1]

Experimental Protocol B: NMDA Receptor
Antagonism (Neuroprotection)[1]
Objective: Assess functional blockage of the NMDA receptor using the NMDA-Induced Seizure

Model. Rationale: Systemic injection of NMDA induces seizures in mice. Effective antagonists

(like Memantine) prevent these seizures.[1] This test validates if 3-Me-Ad retains the

neuroprotective "open-channel block" mechanism.[1]

Workflow Diagram

Scoring Criteria (Racine Scale)
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Figure 2: Workflow for NMDA-induced seizure protection assay. The timing of pre-treatment is

critical to ensure peak brain concentration during NMDA challenge.

Detailed Steps
Dosing Regimen:

Vehicle Control: Saline (10 mL/kg).[1]

Positive Control: Memantine (10 mg/kg).[1]

Experimental Group 1: 3-Me-Ad (5 mg/kg).[1]

Experimental Group 2: 3-Me-Ad (10 mg/kg).[1]

Experimental Group 3: 3-Me-Ad (20 mg/kg).[1]

Procedure:

Administer Test Compound i.p. 30 minutes prior to challenge.

Inject NMDA (N-methyl-D-aspartate) at 300 mg/kg subcutaneously (s.c.) into the loose

skin of the neck.[1]

Place mice in individual clear Plexiglas cages.[1]

Scoring (Latency & Severity):

Record latency to first clonic seizure.

Record mortality at 60 minutes.[1]

Success Criterion: A significant increase in latency or reduction in mortality compared to

Vehicle.

Mechanism of Action: The "Foot-in-the-Door" Block
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To interpret the data, one must understand the molecular interaction. Adamantanes function as

uncompetitive, open-channel blockers.[1]
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Figure 3: Mechanism of Uncompetitive Antagonism. 3-Me-Ad requires the channel to open

before it can bind, a safety feature that preserves normal physiological signaling while blocking

pathological over-activation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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